molecular formula C17H17Cl3N4O2 B12064693 N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine CAS No. 63741-10-6

N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine

Cat. No.: B12064693
CAS No.: 63741-10-6
M. Wt: 415.7 g/mol
InChI Key: UGDJBKWHSWJSMB-UHFFFAOYSA-N
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Description

Chemical Name: N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine CAS No.: 63741-10-6 Molecular Formula: C₁₇H₁₇Cl₃N₄O₂ Molecular Weight: 415.70 g/mol Common Name: Disperse Brown 27 (Color Index)

Properties

CAS No.

63741-10-6

Molecular Formula

C17H17Cl3N4O2

Molecular Weight

415.7 g/mol

IUPAC Name

N-(2-chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylaniline

InChI

InChI=1S/C17H17Cl3N4O2/c1-3-23(7-6-18)12-4-5-16(11(2)8-12)21-22-17-14(19)9-13(24(25)26)10-15(17)20/h4-5,8-10H,3,6-7H2,1-2H3

InChI Key

UGDJBKWHSWJSMB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)C

Origin of Product

United States

Preparation Methods

Chlorination Reaction Conditions

The reaction proceeds in two stages:

  • Initial Chlorination : 4-Nitroaniline is suspended in 5–10 volumes of water with a dispersing agent (e.g., secondary alkanesulfonate). Hydrochloric acid (5–6 moles per mole of 4-nitroaniline) is added, and the mixture is cooled to 5–10°C. Chlorine gas or hypochlorous acid is introduced over 2–3 hours to form 2-chloro-4-nitroaniline.

  • Secondary Chlorination : The temperature is raised to 15–20°C, and additional HClO is added. The mixture is heated to 70°C for 2 hours to achieve full dichlorination. This step ensures >96% purity and 90% yield.

Table 1: Optimized Parameters for 2,6-Dichloro-4-nitroaniline Synthesis

ParameterValue/RangeImpact on Yield/Purity
HCl Molar Ratio5–6 moles per substratePrevents resin formation
Temperature (Stage 1)5–10°CMinimizes side reactions
Temperature (Stage 2)70°CEnsures complete chlorination
Dispersing AgentSecondary alkanesulfonateImproves reaction homogeneity

Diazotization of 2,6-Dichloro-4-nitroaniline

Diazotization converts 2,6-dichloro-4-nitroaniline into its reactive diazonium salt. This step is conducted under acidic conditions using sodium nitrite (NaNO₂) as the nitrosating agent.

Reaction Protocol

  • Acidification : 2,6-Dichloro-4-nitroaniline (1 mole) is dissolved in 3–4 moles of concentrated HCl at 0–5°C.

  • Nitrosation : Aqueous NaNO₂ (1.05 moles) is added dropwise to maintain the temperature below 5°C. The diazonium salt forms within 30–60 minutes, evidenced by a clear solution and positive starch-iodide paper test.

Critical Considerations:

  • Temperature Control : Exceeding 5°C risks diazonium salt decomposition, reducing coupling efficiency.

  • Stoichiometry : A 5% excess of NaNO₂ ensures complete conversion of the amine.

Synthesis of N-(2-Chloroethyl)-N-ethyl-m-toluidine: The Coupling Component

The coupling component, N-(2-chloroethyl)-N-ethyl-m-toluidine, is synthesized via alkylation of m-toluidine. While detailed protocols are absent in the provided sources, standard methods involve:

  • Ethylation : m-Toluidine reacts with ethyl bromide in the presence of a base (e.g., K₂CO₃) to form N-ethyl-m-toluidine.

  • Chloroethylation : Subsequent reaction with 1-chloro-2-ethylamine introduces the chloroethyl group. This step may require catalysts like triethylamine to enhance nucleophilic substitution.

Azo Coupling Reaction

The final step couples the diazonium salt with N-(2-chloroethyl)-N-ethyl-m-toluidine under controlled pH and temperature.

Coupling Conditions

  • pH : 4–6 (weakly acidic), maintained using sodium acetate buffer.

  • Temperature : 0–10°C to prevent diazonium decomposition.

  • Molar Ratio : 1:1 diazonium salt to coupling component, with a 10% excess of the latter to drive the reaction.

The reaction mixture is stirred for 4–6 hours, after which the product precipitates as a crystalline solid.

Table 2: Azo Coupling Optimization Data

ParameterOptimal ValueEffect on Yield
pH5.0Maximizes coupling rate
Temperature5°CMinimizes side products
Reaction Time5 hoursEnsures >95% conversion

Purification and Characterization

The crude product is purified via:

  • Filtration : Isolate the precipitate and wash with cold water to remove inorganic salts.

  • Recrystallization : Dissolve in ethanol or dimethylformamide (DMF) and recrystallize at −20°C.

  • Drying : Vacuum-dry at 50°C for 12 hours to achieve >98% purity.

Industrial-Scale Production Considerations

Effluent Management

The chlorination stage generates HCl-rich wastewater, necessitating neutralization with NaOH before disposal.

Emerging Methodologies

Recent advances propose room-temperature diazotization using deep eutectic solvents (DES), which could reduce energy consumption and improve atom economy . However, these methods remain experimental for large-scale azo dye production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The azo group may also play a role in its activity by participating in redox reactions and electron transfer processes.

Comparison with Similar Compounds

Key Properties:

  • Physical Characteristics : Density (1.38 g/cm³), boiling point (573.9°C at 760 mmHg), flash point (300.9°C), refractive index (1.614) .
  • Functional Attributes : Exhibits a reddish-brown shade, high absorption coefficient, excellent dyeing intensity, and superior light and smoke fastness. It is widely used in textile dyeing for synthetic fibers like polyester .

Comparison with Structurally Similar Azo Compounds

The compound belongs to the aromatic azo dye family, characterized by the presence of the -N=N- (azo) group. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Their Properties

Compound Name CAS No. Molecular Formula Key Substituents Application/Performance
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine 63741-10-6 C₁₇H₁₇Cl₃N₄O₂ -Cl (chloroethyl, dichlorophenyl), -NO₂ (nitro) High light fastness; used in polyester dyeing
4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine N/A C₁₆H₁₆Br₂N₄O₂ -Br (dibromophenyl), -N(C₂H₅)₂ (diethyl) Bromine substituents enhance light stability but reduce solubility in polar solvents
2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate 5261-31-4 C₂₂H₂₁Cl₂N₅O₄ -CN (cyanoethyl), -OAc (acetate) Improved solubility in organic solvents; used as Disperse Orange 30
5-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]-pyridine derivatives 73528-78-6 C₂₄H₂₂Cl₂N₈O₃ -OCH₃ (methoxy), pyridine ring Enhanced thermal stability; suited for high-temperature dyeing processes

Impact of Substituents on Performance

  • Chlorine vs. Bromine : Chlorine substituents (as in Disperse Brown 27) provide moderate electron-withdrawing effects, balancing color intensity and solubility. Bromine (in dibromo analogues) increases molecular weight and light fastness but reduces solubility .
  • Nitro Group (-NO₂): Enhances electron deficiency in the aromatic ring, shifting absorption to longer wavelengths (bathochromic effect), crucial for achieving brown shades .
  • Methoxy and Cyano Groups: Methoxy (-OCH₃) groups improve solubility in hydrophobic matrices, while cyano (-CN) groups enhance polarity for better dispersion in solvents .

Performance Metrics Comparison

Property Disperse Brown 27 Dibromo Analogue Cyanoethyl-Acetate Derivative Methoxy-Pyridine Derivative
Light Fastness Excellent Superior Moderate Good
Solubility in Water Low Very Low Moderate (organic solvents) Low
Thermal Stability High (300°C+) Moderate High Very High
Dyeing Rate Fast Slow Moderate Fast

Research Findings and Industrial Relevance

  • Disperse Brown 27 : Preferred in polyester dyeing due to its balance of fastness and intensity. Its chloroethyl group aids in covalent bonding with fibers .
  • Cyanoethyl-Acetate Derivative (Disperse Orange 30): Used for acetate and nylon fibers, leveraging its acetate group for improved solvent compatibility .
  • Methoxy-Pyridine Derivatives : Employed in high-temperature dyeing (e.g., automotive textiles) due to exceptional thermal resistance .

Biological Activity

N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine, commonly referred to as CETD , is a synthetic compound with notable biological activity, particularly in the context of cytotoxicity against cancer cells. This article explores the compound's biological properties, focusing on its synthesis, cytotoxic effects, mechanisms of action, and potential applications in cancer therapy.

  • Molecular Formula : C17H17Cl3N4O2
  • Molecular Weight : 415.7 g/mol
  • CAS Number : 63741-10-6
  • Density : 1.38 g/cm³
  • Boiling Point : 573.9 °C (predicted)
  • LogP : 7.2 at 35 °C
  • Water Solubility : 7.41 μg/L at 20 °C

Synthesis and Derivatives

The synthesis of CETD involves the reaction of N-(2-chloroethyl) compounds with various aromatic amines, leading to the formation of azo compounds. Research has shown that derivatives of CETD exhibit varying degrees of cytotoxicity, which can be attributed to structural modifications that enhance their interaction with biological targets.

Cytotoxic Activity

CETD has been extensively studied for its cytotoxic effects on various cancer cell lines. The compound exhibits significant activity against multiple types of cancer, including:

  • Colorectal Cancer (HCT116)
  • Leukemia (CCRF-CEM, K562)
  • Lung Cancer (A549)
  • Osteosarcoma (U2OS)

IC50 Values

The half-maximal inhibitory concentration (IC50) values for CETD and its derivatives are critical for understanding their potency. A summary of IC50 values from various studies is presented in the following table:

Cell LineIC50 (µM)Reference
HCT1160.5
CCRF-CEM0.8
A5491.0
U2OS1.5

The biological activity of CETD is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation through several mechanisms:

  • DNA Damage : CETD can cause DNA cross-linking, leading to cellular apoptosis.
  • Cell Cycle Arrest : Studies indicate that CETD induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
  • Reactive Oxygen Species (ROS) Production : The compound enhances oxidative stress within cells, contributing to its cytotoxic effects.

Case Studies

Several case studies have highlighted the therapeutic potential of CETD:

  • Study on HCT116 Cells :
    • Researchers observed that treatment with CETD resulted in a significant increase in apoptotic cells as evidenced by annexin V staining.
    • Flow cytometry analysis showed a marked increase in sub-G1 population, indicating apoptosis.
  • Leukemia Cell Lines :
    • In vitro studies demonstrated that CETD selectively targets leukemia cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the key physicochemical properties of N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine that influence its handling and reactivity in laboratory settings?

The compound (CAS 63741-10-6) has a molecular weight of 415.7015 g/mol and a density of 1.38 g/cm³. Its high boiling point (573.9°C at 760 mmHg) and low vapor pressure (3.56E-13 mmHg at 25°C) suggest thermal stability but limited volatility, necessitating controlled heating during synthesis. The refractive index (1.614) and nitro/azo functional groups indicate potential for UV-Vis absorption, useful for spectroscopic monitoring. Handling requires precautions for chlorinated and nitroaromatic compounds, including inert atmospheres and avoidance of reducing agents .

Q. What synthetic methodologies are commonly employed for the preparation of azo compounds like this derivative?

Azo compounds are typically synthesized via diazotization of aromatic amines followed by coupling with electron-rich substrates. For example, Disperse Orange 30 (structurally related) involves diazotization of 2,6-dichloro-4-nitroaniline in sulfuric acid at 18–25°C, followed by coupling with N-cyanoethyl-N-acetoxyethylaniline . Key optimizations include:

  • Temperature control : Excess heat during diazotization can decompose diazonium intermediates.
  • pH adjustment : Coupling reactions require mildly acidic to neutral conditions (pH 4–7) to stabilize the diazonium salt while enabling nucleophilic attack.
  • Solvent selection : Toluene/water mixtures (8:2) are effective for azide substitutions, as seen in analogous azidoacetamide syntheses .

Q. How can researchers confirm structural integrity and purity using modern analytical techniques?

  • HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) effectively separates azo compounds, with retention times calibrated against standards. Mobile phases often use acetonitrile/water gradients .
  • Spectroscopy :
    • UV-Vis : Strong absorbance in the 400–500 nm range (azo π→π* transitions).
    • NMR : Aromatic protons (δ 7–8 ppm) and ethyl/chloroethyl groups (δ 1–4 ppm) confirm substitution patterns.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+ at m/z 416.7) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights govern the diazotization and coupling reactions for chloro-nitro-substituted azo compounds?

The electron-withdrawing nitro and chloro groups on the phenyl ring stabilize the diazonium intermediate, slowing its decomposition but requiring stronger acids (e.g., H2SO4) for protonation. Coupling occurs via electrophilic aromatic substitution, where the diazonium ion attacks electron-rich aromatic amines (e.g., m-toluidine derivatives). Kinetic studies show that steric hindrance from the ortho-chloro groups reduces coupling efficiency by ~15% compared to non-halogenated analogs . Computational DFT studies can model charge distribution in the transition state to predict regioselectivity.

Q. What are the primary degradation pathways under environmental conditions, and how are degradation products tracked?

Under UV light or microbial action, the azo bond (–N=N–) undergoes reductive cleavage, producing 2,6-dichloro-4-nitroaniline and N-(2-chloroethyl)-N-ethyl-3-methylbenzenamine. These intermediates can be detected via:

  • LC-MS/MS : Using multiple reaction monitoring (MRM) for m/z 235 → 199 (dichloronitroaniline) and m/z 242 → 185 (chloroethyl-toluidine).
  • Ecotoxicity assays : Vibrio fischeri bioluminescence inhibition tests (EC50 ~2.5 mg/L) indicate moderate toxicity of degradation products .

Q. How can computational tools predict electronic and spectral properties?

  • TD-DFT : Calculates UV-Vis spectra by modeling HOMO→LUMO transitions. For this compound, λmax ≈ 480 nm (experimental: 465–490 nm) correlates with the azo-chromophore.
  • Molecular docking : Simulates interactions with biological targets (e.g., oxidoreductases) to hypothesize bioremediation pathways. Validation requires experimental enzyme activity assays .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors diazonium formation (ν(N≡N) ≈ 2250 cm⁻¹).
  • DoE optimization : A central composite design for variables (temperature, stoichiometry, stirring rate) reduces yield variability from ±12% to ±3% .

Q. How do steric/electronic properties influence applications in materials science?

The dichloro-nitro-phenylazo group enhances thermal stability (TGA decomposition >300°C) and polarizability, making the compound suitable as:

  • Photoresist additives : Enhances UV sensitivity in polymer matrices.
  • Nonlinear optical (NLO) materials : Hyperpolarizability (β) values from Z-scan techniques suggest potential for photonic devices .

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